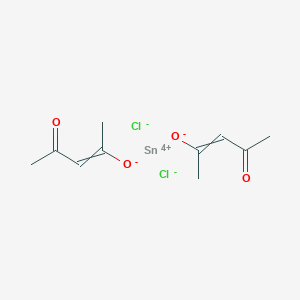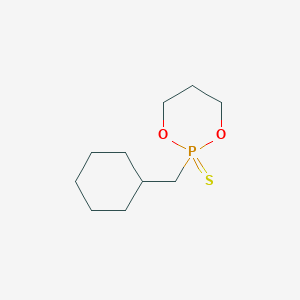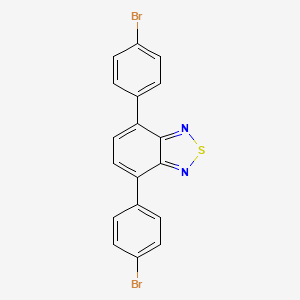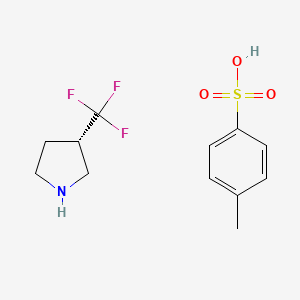
(S)-3-(Trifluoromethyl)pyrrolidine 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate is a compound that combines the structural features of a pyrrolidine ring with a trifluoromethyl group and a para-toluene sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(trifluoromethyl)pyrrolidine typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The para-toluene sulfonate group can be introduced through sulfonation reactions using para-toluene sulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .
科学研究应用
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfonate group can influence its solubility and stability. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl p-toluenesulfonate: This compound also contains a trifluoromethyl group and a para-toluene sulfonate group, but with a different core structure.
Pyridinium p-toluenesulfonate: Another compound with a para-toluene sulfonate group, used in different applications such as catalysis and synthesis.
Uniqueness
(3S)-3-(trifluoromethyl)pyrrolidine; para-toluene sulfonate is unique due to the presence of the pyrrolidine ring combined with the trifluoromethyl and para-toluene sulfonate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
属性
分子式 |
C12H16F3NO3S |
|---|---|
分子量 |
311.32 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;(3S)-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H8O3S.C5H8F3N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-1-2-9-3-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2/t;4-/m.0/s1 |
InChI 键 |
XVYCJJAAXZFHTM-VWMHFEHESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC[C@H]1C(F)(F)F |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
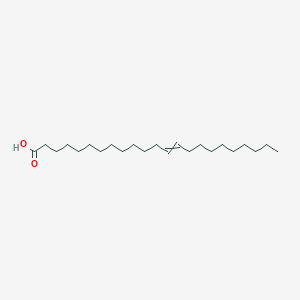
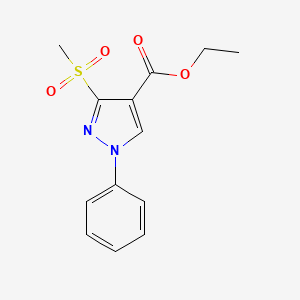
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
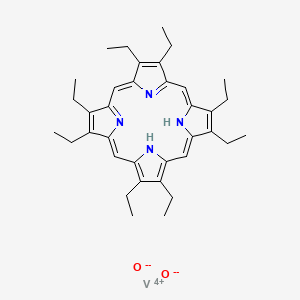
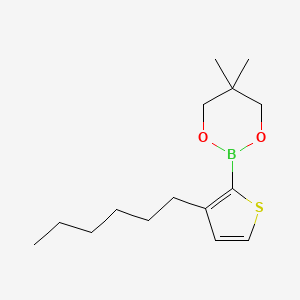
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
